Thalidomide-O-C6-NH2

Description

BenchChem offers high-quality Thalidomide-O-C6-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-C6-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

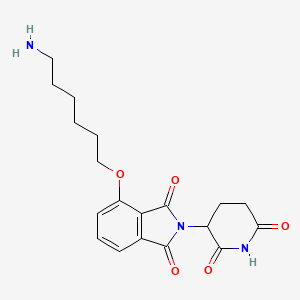

4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24) |

InChI Key |

QPKPIBLEXSCVSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-O-C6-NH2 chemical structure and properties

Functional Class: E3 Ligase Ligand-Linker Conjugate (Cereblon-Targeting)[1][2][3]

Executive Summary

Thalidomide-O-C6-NH2 is a specialized chemical precursor used in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] It functions as the "anchor" moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] Structurally, it consists of a thalidomide core functionalized at the 4-position of the phthalimide ring with a hexyloxy (C6-ether) linker terminating in a primary amine.[2]

This guide details the physicochemical properties, structural rationale, and experimental protocols for utilizing Thalidomide-O-C6-NH2 in the development of heterobifunctional degraders.[2]

Part 1: Chemical Identity & Structural Analysis[2]

Chemical Specifications

-

IUPAC Name: 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[2]

-

Common Name: Thalidomide-O-C6-NH2 (or Thalidomide-4-O-C6-amine)[2]

-

CAS Number: 2245697-88-3 (Hydrochloride salt)[2]

-

Molecular Formula:

(Free base)[2] -

Molecular Weight: 373.41 g/mol (Free base); ~409.86 g/mol (HCl salt)[2]

Structural Pharmacophore

The molecule is divided into three functional zones, each critical for PROTAC efficiency:

-

CRBN Ligand (Warhead): The thalidomide glutarimide ring binds into the tri-tryptophan pocket of Cereblon.[2]

-

Attachment Point (4-Position Ether): The oxygen linkage at the 4-position of the phthalimide ring is chosen because X-ray crystallography confirms that substitutions at this position protrude out of the CRBN binding pocket towards the solvent, minimizing steric clash with the E3 ligase.[2]

-

Linker (Alkyl Chain): The 6-carbon (hexyl) chain provides flexibility and distance, preventing the target protein from colliding with the E3 ligase before a stable ternary complex can form.[2]

-

Conjugation Handle (Primary Amine): The terminal

is a high-reactivity nucleophile designed for amide coupling with carboxylic acid-containing ligands.[2]

Physicochemical Properties (Data Table)

| Property | Value / Characteristic | Experimental Note |

| Solubility (DMSO) | ~83 mg/mL (200 mM) | Requires sonication; preferred solvent for stock.[2] |

| Solubility (Water) | ~25 mg/mL (60 mM) | Moderate solubility; pH dependent due to amine.[2] |

| Appearance | White to off-white solid | Hygroscopic; store desicated.[2] |

| Stability | Hydrolytically sensitive | Glutarimide ring can open at high pH (>8.0).[2] |

| Storage | -20°C (Solid), -80°C (Solution) | Avoid repeated freeze-thaw cycles.[2] |

Part 2: Mechanism of Action (Ternary Complex)[2]

The efficacy of a PROTAC built from Thalidomide-O-C6-NH2 relies on the formation of a ternary complex: Target Protein :: PROTAC :: CRBN .[2]

The "Hook Effect" Consideration

In experimental setups, an excess of PROTAC can saturate both the Target Protein and CRBN independently, preventing them from meeting.[2] This is known as the "Hook Effect."[2]

-

Implication: Dose-response curves often appear bell-shaped.[2]

-

Optimization: The length of the C6 linker in Thalidomide-O-C6-NH2 is often compared against C2, C4, or PEG-based linkers to optimize the thermodynamic stability of the ternary complex (cooperativity).[2]

Diagram: PROTAC Mechanism of Action

The following diagram illustrates the recruitment pathway facilitated by Thalidomide-O-C6-NH2.[2]

Figure 1: The PROTAC-mediated ubiquitination pathway.[2][3] Thalidomide-O-C6-NH2 acts as the bridge between the E3 Ligase (CRBN) and the Target Protein (POI).[2]

Part 3: Experimental Protocols

Handling and Stock Preparation

Objective: Prepare a stable stock solution for conjugation or biological assay. Safety: Thalidomide derivatives are potential teratogens. Handle in a fume hood with double gloves.[2]

-

Weighing: Weigh the hydrochloride salt rapidly to minimize moisture absorption.[2]

-

Solvent Choice: Use anhydrous DMSO.[2] Avoid protic solvents (methanol/ethanol) for long-term storage as they may facilitate ring-opening over time.[2]

-

Dissolution:

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -80°C.

Conjugation Protocol (Amide Coupling)

Objective: React Thalidomide-O-C6-NH2 with a Target Protein Ligand containing a carboxylic acid (

Reagents:

-

Ligand-COOH (1.0 eq)[2]

-

Thalidomide-O-C6-NH2 (1.0 – 1.2 eq)[2]

-

HATU (1.2 eq) or EDC/NHS[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2]

-

Solvent: DMF (Anhydrous)[2]

Workflow:

-

Activation: Dissolve Ligand-COOH in DMF. Add HATU and DIPEA. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[2]

-

Coupling: Add Thalidomide-O-C6-NH2 (dissolved in minimal DMF) to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift:

). -

Quenching: Dilute with water/acetonitrile (1:1).

-

Purification: Isolate via Preparative HPLC (Reverse phase C18 column).

Diagram: Conjugation Workflow

Figure 2: Standard amide coupling workflow for synthesizing PROTACs using Thalidomide-O-C6-NH2.

Part 4: Critical Considerations for Drug Design

Linker Length and Composition

The "C6" (hexyl) chain is a hydrophobic alkyl linker.[2]

-

Pros: High cell permeability compared to PEG linkers.[2] Good for binding pockets that require a "greasy" interaction.[2]

-

Cons: Low water solubility.[2] If the final PROTAC is too lipophilic (cLogP > 5), consider switching to a PEG-based analog (e.g., Thalidomide-O-PEG4-NH2) to improve physicochemical properties.[2]

Control Compounds

When validating a PROTAC derived from this precursor, you must synthesize a Negative Control .

-

Method: Methylate the glutarimide nitrogen of the thalidomide core.[2]

-

Result: This prevents CRBN binding.[2] If the molecule still degrades the target, the mechanism is not CRBN-dependent (off-target effect).[2]

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2] Nature, 512(7512), 49-53.[2] (Provides structural basis for 4-position substitution).[2]

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[2] Science, 348(6241), 1376-1381.[2] (Foundational paper on thalidomide-based PROTACs).

Sources

Technical Guide: 4-Hydroxythalidomide Alkyl Amine Linkers for PROTAC Design

This technical guide details the design, synthesis, and application of the 4-hydroxythalidomide alkyl amine linker , a critical E3 ligase recruiting moiety for Proteolysis Targeting Chimeras (PROTACs).[1]

Executive Summary

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of targeted protein degradation. While immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide utilize an aniline nitrogen for linker attachment, 4-hydroxythalidomide offers a distinct physicochemical profile.[1] By utilizing the C4-hydroxyl group as an attachment point for alkyl amine linkers, researchers can modulate solubility, metabolic stability, and the vector of the exit chain without disrupting the critical glutarimide-CRBN hydrogen bonding network.[1] This guide provides a self-validating synthetic workflow and mechanistic rationale for deploying this moiety.

Part 1: The Chemistry of Cereblon Recruitment

Structural Logic: Hydroxy vs. Amino

The choice between a 4-amino (pomalidomide-based) and 4-hydroxy (thalidomide-based) anchor is not merely synthetic convenience; it dictates the electronic and steric environment of the ternary complex.[1]

-

Electronic Effects: The C4-ether linkage in 4-hydroxythalidomide derivatives lacks the hydrogen bond donor capability of the C4-aniline in pomalidomide.[1] This can reduce off-target interactions with proteins that might otherwise fortuitously bind the aniline NH.[1]

-

Exit Vector: Crystallographic data (e.g., PDB 4CI1) confirms that the C4 position of the phthalimide ring points into the solvent, making it an ideal "exit vector" for linkers.[1] This minimizes steric clashes with the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).[1]

The Alkyl Amine Linker Advantage

An alkyl amine linker (

-

Flexibility: The polymethylene chain allows the warhead to sample a wide conformational space to find the target protein.[1]

-

Synthetic Modularity: The terminal primary amine provides a high-yielding handle for amide coupling with carboxylic acid-containing warheads.[1]

-

Solubility: The ether oxygen increases polarity relative to all-carbon chains, while the terminal amine (often protonated at physiological pH prior to binding) can assist with solubility.[1]

Mechanism of Action (Ternary Complex)

The following diagram illustrates the formation of the ternary complex facilitated by the linker.

Figure 1: Schematic representation of the PROTAC-mediated ternary complex. The 4-hydroxythalidomide anchor recruits CRBN, while the alkyl amine linker bridges the gap to the target protein.[1]

Part 2: Synthetic Strategy & Protocols

This section details the synthesis of the core building block: 4-(3-aminopropoxy)thalidomide (as a representative alkyl amine linker). This protocol is designed to be scalable and minimizes racemization of the glutarimide ring.[1]

Retrosynthetic Analysis

The most robust route involves constructing the 4-hydroxythalidomide core first, followed by alkylation.[1]

-

Condensation: 3-Hydroxyphthalic anhydride + 3-Aminopiperidine-2,6-dione.[1]

-

Linker Installation: Alkylation of the phenol with

-Boc-3-bromopropylamine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Deprotection: Removal of the Boc group to reveal the reactive amine.[1]

Detailed Protocol

Step 1: Synthesis of 4-Hydroxythalidomide

Note: This step requires high heat.[1] Use a well-ventilated fume hood.[1]

Reagents:

-

3-Hydroxyphthalic anhydride (1.0 eq)[1]

-

3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq)[1]

-

Pyridine (Solvent/Base)[1]

Procedure:

-

Dissolve 3-hydroxyphthalic anhydride (e.g., 5.0 g) and 3-aminopiperidine-2,6-dione HCl (5.0 g) in anhydrous pyridine (50 mL).

-

Heat the reaction mixture to reflux (110°C) for 12–16 hours. Monitor by LC-MS for the disappearance of starting material.[1]

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove most of the pyridine.[1]

-

Dilute the residue with water (100 mL) and adjust pH to ~4–5 with 1N HCl.

-

A precipitate should form.[1] Filter the solid, wash with water and cold methanol.[1]

-

Purification: Recrystallize from dioxane or DMF/MeOH if necessary.

-

Yield: Typically 80–90%.[1] Product is a light tan solid.[1]

Step 2: Alkylation (Linker Attachment)

Critical Control Point: Use anhydrous conditions to prevent hydrolysis of the imide rings.

Reagents:

-

4-Hydroxythalidomide (1.0 eq)[1]

-

-Boc-3-bromopropylamine (1.2 eq) (or desired chain length)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Potassium Carbonate (

, 2.0 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Potassium Iodide (KI, 0.1 eq) - Catalyst to accelerate Finkelstein-like displacement[1]

-

DMF (Anhydrous)[1]

Procedure:

-

In a flame-dried flask, suspend 4-hydroxythalidomide and

in anhydrous DMF (0.2 M concentration). -

Stir at room temperature for 15 minutes to allow deprotonation of the phenol (color change often observed).

-

Add

-Boc-3-bromopropylamine and catalytic KI.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Heat to 60°C–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates.[1]

-

Extract with Ethyl Acetate (3x) if no precipitate forms.[1] Wash organics with LiCl (5% aq) to remove DMF, then brine.[1]

-

Dry over

and concentrate. -

Purification: Flash column chromatography (

, 0-50% EtOAc in Hexanes).

Step 3: Boc-Deprotection (Final Linker Activation)[1]

Reagents:

Procedure:

-

Dissolve the Boc-protected intermediate in DCM (0.1 M).[1]

-

Add TFA (20% v/v final concentration).[1]

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove excess TFA.[1]

-

Result: The product is obtained as the TFA salt of 4-(3-aminopropoxy)thalidomide , ready for coupling.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway for generating the 4-hydroxythalidomide alkyl amine linker.

Part 3: Data Summary & Optimization

Linker Length Optimization Table

Linker length is a critical parameter in PROTAC design.[1][2] The following table summarizes common alkyl chain lengths used in literature and their general properties.

| Chain Length ( | Approx. Distance (Å) | Solubility Profile | Common Application |

| Ethyl ( | ~3.5 Å | Moderate | Rigid targets; compact ternary complexes. |

| Propyl ( | ~4.8 Å | Good | Standard starting point; balances flexibility/entropy. |

| Hexyl ( | ~8.5 Å | Lower (Lipophilic) | Reaching deep binding pockets; high flexibility. |

| PEG-hybrid | Variable | High | Used if alkyl chains lead to poor aqueous solubility.[1] |

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Phenol not deprotonated; Alkyl bromide hydrolysis. | Ensure DMF is dry.[1] Increase temp to 80°C. Add catalytic KI. |

| Racemization | High heat in basic conditions.[1] | While thalidomide racemizes rapidly in vivo, minimize exposure to strong base/heat during synthesis.[1] |

| Incomplete Coupling | Steric hindrance at the amine.[1] | Use HATU or PyBOP as coupling agents for the final warhead attachment.[1] |

References

-

Robb, C. M., et al. (2017).[1][3][4] Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC).[1][3] Chemical Communications.[1][3]

-

Source: [Link]

-

-

Fischer, E. S., et al. (2014).[1][4][5] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature.[1]

-

Burslem, G. M., et al. (2018).[1][4] Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Bridge VHL and BET Bromodomains.[1] Chemical Reviews (Reference to general linker strategies).[1]

-

Mullard, A. (2019).[1] Targeted protein degraders crowd into the clinic.[1] Nature Reviews Drug Discovery.[1][3]

-

Source: [Link]

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. explorationpub.com [explorationpub.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thalidomide-O-C6-NH2: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

This guide provides a comprehensive technical overview of Thalidomide-O-C6-NH2, a critical chemical tool for researchers and scientists in the field of targeted protein degradation. We will delve into its chemical properties, its pivotal role as a Cereblon (CRBN) E3 ligase ligand in the design of Proteolysis-Targeting Chimeras (PROTACs), and provide insights into its synthesis and application in experimental workflows.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the advent of PROTAC technology has ushered in a new era of therapeutic intervention: targeted protein degradation. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.

Thalidomide and its analogs have been identified as potent ligands for the Cereblon (CRBN) E3 ligase complex.[1][2] This discovery has made thalidomide derivatives, such as Thalidomide-O-C6-NH2, indispensable tools for the construction of effective PROTACs. The "-O-C6-NH2" moiety provides a versatile linker with a terminal amine group, allowing for straightforward conjugation to a ligand that binds to the protein of interest.

Physicochemical Properties of Thalidomide-O-C6-NH2

The precise molecular weight and formula of Thalidomide-O-C6-NH2 are dependent on whether it is in its free base form or a salt form, such as hydrochloride (HCl) or trifluoroacetate (TFA). These details are crucial for accurate experimental design and data interpretation.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Form |

| Thalidomide-O-C6-NH2 | C₁₉H₂₃N₃O₅ | 373.40 | Free Base |

| Thalidomide-O-C6-NH2 Hydrochloride | C₁₉H₂₄ClN₃O₅ | 409.87 | HCl Salt[3] |

| Thalidomide-O-amido-C6-amine TFA salt | C₂₃H₂₇F₃N₄O₈ | 544.48 | TFA Salt[4] |

Mechanism of Action in PROTACs

The thalidomide moiety of Thalidomide-O-C6-NH2 serves as the E3 ligase-recruiting element of the PROTAC. The mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.

-

Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained protein knockdown.

Figure 1: Conceptual workflow of PROTAC-mediated protein degradation utilizing a Thalidomide-O-C6-NH2 based PROTAC.

Synthesis and PROTAC Assembly

While a variety of synthetic routes can be envisioned, a common approach to synthesize Thalidomide-O-C6-NH2 and subsequently assemble a PROTAC involves the following key steps.

Synthesis of Thalidomide-O-C6-NH2 (Illustrative)

A plausible synthetic route starts from a protected 4-hydroxythalidomide and a C6 linker with a protected amine.

-

Alkylation: 4-Hydroxythalidomide is reacted with a bifunctional C6 linker, such as N-(6-bromohexyl)phthalimide, under basic conditions to form the ether linkage.

-

Deprotection: The phthalimide protecting group on the terminal amine of the C6 linker is then removed, typically by hydrazinolysis, to yield the desired Thalidomide-O-C6-NH2.

Solid-phase synthesis offers an efficient alternative for the preparation of thalidomide-based PROTACs, allowing for rapid diversification of linkers and target ligands.[5][6][7]

PROTAC Assembly

The terminal amine of Thalidomide-O-C6-NH2 provides a convenient handle for conjugation to a ligand for the protein of interest. This is typically achieved through amide bond formation.

-

Ligand Preparation: The target protein ligand should possess a carboxylic acid functionality or be readily modified to include one.

-

Amide Coupling: Standard peptide coupling reagents, such as HATU or HOBt/EDC, are used to couple the carboxylic acid on the target ligand with the terminal amine of Thalidomide-O-C6-NH2.

-

Purification: The resulting PROTAC is then purified using techniques such as flash chromatography or preparative HPLC.

The choice of linker length and composition is critical and can significantly impact the efficacy of the PROTAC.[8]

Experimental Protocols for PROTAC Validation

Once a PROTAC has been synthesized, its ability to induce the degradation of the target protein must be experimentally validated.

Protein Degradation Assessment by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells of interest and treat with varying concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.[9][10]

Confirmation of Ubiquitination

To confirm that the observed degradation is mediated by the ubiquitin-proteasome system, an increase in the ubiquitination of the target protein can be assessed.

Protocol Outline (Immunoprecipitation-based):

-

Cell Treatment with Proteasome Inhibitor: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 1-4 hours). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and its binding partners.

-

Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.

-

-

Western Blot Analysis:

In vitro ubiquitination assays can also be performed using purified components to directly assess the PROTAC's ability to promote ubiquitination of the target protein by the CRBN E3 ligase complex.[13]

Conclusion and Future Perspectives

Thalidomide-O-C6-NH2 is a foundational tool in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase makes it a valuable component in the design and synthesis of novel PROTACs for a wide range of therapeutic targets. The continued exploration of linker chemistry and the identification of new E3 ligase ligands will undoubtedly expand the scope and applicability of this exciting technology. As our understanding of the intricacies of PROTAC-mediated degradation deepens, so too will our ability to rationally design the next generation of highly potent and selective protein-degrading therapeutics.

References

- U.S. Patent No. US20160297791A1. (2016). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.

-

Krajcovicova, S., et al. (2019). Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). ResearchGate. [Link]

-

Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1033, 133-143. [Link]

-

Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Semantic Scholar. [Link]

-

Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications, 55(8), 1034-1037. [Link]

-

MDPI. (2023). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? MDPI. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. [Link]

-

National Institutes of Health. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. [Link]

-

National Institutes of Health. (2022). Mechanism of degrader-targeted protein ubiquitinability. PMC. [Link]

-

National Institutes of Health. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]

-

National Institutes of Health. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

-

BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

-

AxisPharm. (n.d.). Thalidomide-O-amido-C6-amine TFA salt. [Link]

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. [Link]

-

Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68-75. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-((6-Aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | 2245697-88-3 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesensors.com [lifesensors.com]

- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesensors.com [lifesensors.com]

Thalidomide-Based Degraders: A Technical Guide to Targeted Protein Degradation

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] Among the various TPD strategies, proteolysis-targeting chimeras (PROTACs) that utilize thalidomide and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase have gained significant traction. This guide provides an in-depth technical overview of thalidomide-based degraders for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, rational design principles, a comprehensive workflow for experimental validation, and the current clinical landscape. This document is intended to serve as a practical resource, blending established scientific principles with field-proven insights to empower the reader in their pursuit of novel protein degraders.

Introduction: A Paradigm Shift in Pharmacology

Traditional pharmacology has largely focused on occupancy-driven inhibition, where a small molecule binds to the active site of a target protein to block its function. However, a significant portion of the human proteome lacks such well-defined binding pockets, rendering them intractable to this approach.[1] Targeted protein degradation offers a distinct and powerful alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI).[2]

Thalidomide, a drug with a notorious past, has been repurposed and its mechanism of action as a "molecular glue" degrader has paved the way for a new class of therapeutics.[1] It was discovered that thalidomide and its analogs, such as lenalidomide and pomalidomide, bind to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not its natural targets.[3][5] This groundbreaking discovery has been instrumental in the development of thalidomide-based PROTACs, which are heterobifunctional molecules designed to bring a specific POI into proximity with the CRBN E3 ligase, thereby inducing its degradation.[5][6]

The Core Machinery: Mechanism of Action

Thalidomide-based degraders, specifically PROTACs, are comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that binds to the E3 ligase (in this case, a thalidomide derivative for CRBN), and a chemical linker that connects the two.[7][8] The catalytic mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex.[9][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can engage in another cycle of degradation.[11]

This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.[1][11]

Caption: A simplified workflow of PROTAC-mediated protein degradation.

Rational Design of Thalidomide-Based Degraders

The development of a successful thalidomide-based degrader is a multi-parameter optimization process. The modular nature of PROTACs allows for a rational design approach, focusing on the three key components.[2]

The Warhead: Targeting the Protein of Interest

The choice of the warhead is the initial and most critical step. It must bind to the POI with sufficient affinity and specificity to ensure selective degradation. The exit vector, the point on the warhead where the linker is attached, is a crucial consideration. An improperly placed linker can disrupt the binding of the warhead to the POI, abrogating the activity of the degrader.

The E3 Ligase Ligand: Hijacking Cereblon

For thalidomide-based degraders, the E3 ligase ligand is a derivative of thalidomide, such as pomalidomide or lenalidomide. These molecules have well-characterized binding to CRBN.[3] The choice between these derivatives can influence the stability of the ternary complex and the overall degradation efficiency.

The Linker: More Than Just a Connection

The linker is not merely a passive connector; it plays a critical role in the efficacy of the PROTAC.[8][12] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and CRBN in the ternary complex. This, in turn, influences the efficiency of ubiquitination.

-

Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined. Linkers that are too short may not allow for the formation of a productive ternary complex, while excessively long linkers can lead to decreased efficacy.

-

Composition: The chemical composition of the linker affects the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene glycol (PEG) and alkyl chains.[8]

-

Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical for maintaining the binding of both moieties to their respective proteins.

Experimental Validation: A Step-by-Step Workflow

A robust and systematic experimental cascade is essential for the successful development and characterization of thalidomide-based degraders.[13] This workflow should encompass a series of assays to evaluate each step of the degradation process.

Sources

- 1. promega.com [promega.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HiBiT タンパク質 タギングシステム [promega.jp]

- 5. youtube.com [youtube.com]

- 6. bosterbio.com [bosterbio.com]

- 7. selvita.com [selvita.com]

- 8. promega.de [promega.de]

- 9. ptglab.com [ptglab.com]

- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.co.jp [abcam.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Conjugation of Thalidomide-O-C6-NH2 to Target Ligands: A Detailed Application Note for Researchers

This technical guide provides a comprehensive framework for the covalent conjugation of Thalidomide-O-C6-NH2 to target ligands, a critical process in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific rationale, detailed step-by-step protocols, and robust analytical methodologies for the successful synthesis and characterization of these important bioconjugates.

Introduction: The Significance of Thalidomide Conjugation

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This interaction can be harnessed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. By covalently linking a thalidomide analog, such as Thalidomide-O-C6-NH2, to a ligand that binds to a protein of interest, a PROTAC is formed. This bifunctional molecule serves to bring the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation.

Thalidomide-O-C6-NH2 is a derivative of thalidomide that incorporates a C6 alkyl linker terminating in a primary amine (-NH2). This primary amine serves as a versatile chemical handle for conjugation to various functional groups on target ligands. The choice of conjugation chemistry is paramount to ensure a stable and functional conjugate while preserving the biological activity of both the thalidomide moiety and the target ligand.

This guide will focus on two robust and widely applicable amine-reactive conjugation strategies: N-hydroxysuccinimide (NHS) ester chemistry and isothiocyanate chemistry.

Foundational Principles: Understanding the Chemistry

A thorough understanding of the underlying chemical principles is essential for successful bioconjugation. The primary amine of Thalidomide-O-C6-NH2 is a nucleophile that can react with electrophilic functional groups on the target ligand.

NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups used in bioconjugation.[] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of Thalidomide-O-C6-NH2 attacks the carbonyl carbon of the NHS ester on the target ligand. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure that the primary amine is deprotonated and thus more nucleophilic.[] However, it is crucial to consider the stability of the thalidomide molecule itself, which is susceptible to hydrolysis at pH values of 6 and above.[2][3] Therefore, careful optimization of the reaction pH is necessary to balance reactivity and stability.

Figure 1: NHS Ester Conjugation Workflow.

Isothiocyanate Chemistry

Isothiocyanates (-N=C=S) are another class of amine-reactive functional groups that form stable thiourea bonds upon reaction with primary amines.[4][5] The reaction involves the nucleophilic attack of the primary amine on the central carbon atom of the isothiocyanate group.

This reaction is also favored at a slightly alkaline pH (typically pH 9.0-9.5) to enhance the nucleophilicity of the amine. Similar to NHS ester chemistry, the potential for thalidomide hydrolysis must be considered and the reaction conditions optimized accordingly.

Figure 2: Isothiocyanate Conjugation Workflow.

Pre-Conjugation Considerations and Material Preparation

Careful planning and preparation are critical for a successful conjugation reaction.

Target Ligand Functionalization

The target ligand must possess a reactive handle for conjugation with the primary amine of Thalidomide-O-C6-NH2.

-

For NHS Ester Chemistry: The target ligand should have a carboxylic acid group that can be activated to an NHS ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]

-

For Isothiocyanate Chemistry: The target ligand needs to be functionalized with an isothiocyanate group. This can be accomplished through various synthetic routes, often starting from a primary amine on the target ligand.

Reagent and Buffer Preparation

-

Thalidomide-O-C6-NH2: This reagent is often supplied as a hydrochloride or TFA salt. It is crucial to neutralize the salt to the free amine form before the conjugation reaction. This can be achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a stoichiometric amount.

-

Solvents: Use anhydrous, high-purity solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants, as water can compete with the desired reaction, especially in the case of NHS esters.[]

-

Buffers: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the conjugation reaction.[7] Phosphate-buffered saline (PBS) at a slightly alkaline pH (e.g., pH 7.4-8.5) is a common choice for NHS ester reactions, while a carbonate-bicarbonate buffer (pH 9.0-9.5) is often used for isothiocyanate reactions.[][5]

Table 1: Recommended Buffers for Conjugation

| Conjugation Chemistry | Recommended Buffer | pH Range | Comments |

| NHS Ester | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | 7.2 - 8.5 | Avoid amine-containing buffers. |

| Isothiocyanate | Carbonate-Bicarbonate Buffer or Borate Buffer | 9.0 - 9.5 | Higher pH enhances amine reactivity. |

Detailed Experimental Protocols

The following protocols provide a general guideline. Optimization of molar ratios, reaction times, and temperatures may be necessary depending on the specific target ligand.

Protocol 1: Conjugation via NHS Ester Chemistry

This protocol assumes the target ligand has been pre-activated as an NHS ester.

Materials:

-

Thalidomide-O-C6-NH2 (as a salt)

-

Target Ligand-NHS Ester

-

Anhydrous DMF or DMSO

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

Procedure:

-

Dissolve Reactants:

-

Dissolve Thalidomide-O-C6-NH2 salt in a minimal amount of anhydrous DMF or DMSO.

-

Add 1.1 equivalents of TEA or DIPEA to neutralize the salt and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve the Target Ligand-NHS Ester in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the solution of the Target Ligand-NHS Ester (typically 1-1.5 equivalents) to the solution of Thalidomide-O-C6-NH2.

-

Add the reaction buffer to achieve a final organic solvent concentration of 10-20% (v/v). The final concentration of reactants should be in the low millimolar range.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to react with any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Proceed immediately to purification to remove unreacted starting materials, byproducts, and the quenching reagent.

-

Protocol 2: Conjugation via Isothiocyanate Chemistry

This protocol assumes the target ligand has been functionalized with an isothiocyanate group.

Materials:

-

Thalidomide-O-C6-NH2 (as a salt)

-

Target Ligand-Isothiocyanate

-

Anhydrous DMF or DMSO

-

Reaction Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.2)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve Reactants:

-

Follow the same procedure as in Protocol 1 to dissolve and neutralize the Thalidomide-O-C6-NH2 salt.

-

In a separate vial, dissolve the Target Ligand-Isothiocyanate in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the solution of the Target Ligand-Isothiocyanate (typically 1-1.5 equivalents) to the solution of Thalidomide-O-C6-NH2.

-

Add the reaction buffer to achieve a final organic solvent concentration of 10-20% (v/v).

-

Incubate the reaction mixture for 2-6 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Isothiocyanate reactions often go to completion, and a separate quenching step may not be necessary. Proceed directly to purification.

-

Purification of the Conjugate

Purification is a critical step to obtain a homogenous product free from contaminants that could interfere with downstream applications.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[] This is an effective method to separate the larger conjugate from smaller unreacted molecules and byproducts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for both purification and analysis of small molecule-protein conjugates.[8][9][10] It separates molecules based on their hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used to elute the compounds from a hydrophobic stationary phase (e.g., C18).

Characterization of the Conjugate

Thorough characterization is essential to confirm the identity, purity, and integrity of the final conjugate.

Table 2: Analytical Techniques for Conjugate Characterization

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | Quantify conjugate concentration and estimate the degree of labeling (if the target ligand has a distinct chromophore).[] | Absorbance spectra showing peaks corresponding to both thalidomide and the target ligand. |

| SDS-PAGE | Assess the purity and apparent molecular weight of protein conjugates.[] | A single band at the expected higher molecular weight of the conjugate compared to the unconjugated protein. |

| Mass Spectrometry (MS) | Confirm the exact molecular weight of the conjugate and verify the covalent linkage.[11][12][13][14][15] | A mass peak corresponding to the sum of the molecular weights of Thalidomide-O-C6-NH2 and the target ligand. |

| Hydrophobic Interaction Chromatography (HIC) | Determine the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[16][17][18][19][20] | Separation of species with different numbers of conjugated molecules, allowing for the calculation of the average DAR. |

| Reverse-Phase HPLC (RP-HPLC) | Assess purity and quantify the amount of conjugate.[8][9][10][21][22] | A single, sharp peak for the purified conjugate, with retention time differing from the starting materials. |

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Yield | - Incomplete neutralization of Thalidomide-O-C6-NH2 salt.- Hydrolysis of NHS ester.- Competing reaction with amine-containing buffers.- Steric hindrance.[23] | - Ensure complete neutralization with a non-nucleophilic base.- Use anhydrous solvents and prepare NHS ester solutions fresh.- Use amine-free buffers.- Optimize linker length or conjugation site.[23][24] |

| Precipitation during Reaction | - Poor solubility of reactants or conjugate in the reaction buffer. | - Increase the percentage of organic co-solvent (e.g., DMF or DMSO).- Decrease the concentration of reactants. |

| Multiple Products or Impurities | - Reaction with multiple amine sites on the target ligand.- Side reactions or degradation of starting materials. | - Optimize the molar ratio of reactants.- Purify starting materials before conjugation.- Consider site-specific conjugation strategies if applicable. |

| Hydrolysis of Thalidomide Moiety | - Prolonged reaction at high pH. | - Optimize reaction time and pH to balance reactivity and stability.- Perform reactions at lower temperatures (e.g., 4°C). |

Conclusion

The successful conjugation of Thalidomide-O-C6-NH2 to target ligands is a key step in the development of potent and selective protein degraders. By carefully selecting the appropriate conjugation chemistry, optimizing reaction conditions, and employing robust purification and characterization techniques, researchers can generate high-quality conjugates for their drug discovery efforts. This guide provides a solid foundation for these endeavors, emphasizing the importance of understanding the underlying chemical principles to troubleshoot and refine the conjugation process effectively.

References

-

Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]

-

G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved from [Link]

-

Springer, T. (1982). Conjugation of protein to FITC. Retrieved from [Link]

- St. Amant, A. H., & Leduc, M. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1533-1555.

- Wagner-Rousset, E., Janin-Bussat, M. C., Colas, O., Excoffier, M., Ayoub, D., & Beck, A. (2014).

- An, Y., & Moellering, R. E. (2018). Mapping the Small Molecule Interactome by Mass Spectrometry. Current Opinion in Chemical Biology, 44, 1-9.

- Lewis, S. M., Harthorn, A. M., Clements, J. R., Gc, D. B., Georgiou, G., & Ippolito, G. C. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 28(6), 849-860.e7.

-

Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

ResearchGate. (2016). How to improve stoichiometry in bioconjugation of small molecules to proteins. Retrieved from [Link]

-

Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

-

CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

- Chen, Y., Peng, Y., & Zhang, H. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Analytical Chemistry, 91(15), 9648-9652.

- Haber, C., Fekete, S., Guillarme, D., & Veuthey, J. L. (2020). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates.

- Teo, S. K., Scheffler, M. A., & Kook, K. A. (2004). Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 5(4), 329-337.

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

- Kalkuf, M., & Sinz, A. (2018). Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination. Chemical Reviews, 118(11), 5431-5456.

-

American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

American Chemical Society. (2014). Thalidomide. Retrieved from [Link]

-

LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]

-

ResearchGate. (2023). Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. Retrieved from [Link]

-

LCGC International. (2016). Reversed Phase HPLC for the Analysis of Biomolecules. Retrieved from [Link]

-

kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

-

MDPI. (2020). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from [Link]

-

LCGC International. (2024). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. Retrieved from [Link]

- Schumacher, H., Smith, R. L., & Williams, R. T. (1965). The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution. British journal of pharmacology and chemotherapy, 25(2), 324–337.

- Al-Otaibi, F., & El-Demerdash, E. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

-

ResearchGate. (2017). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024). An in-depth review of thalidomide's basic moieties. Retrieved from [Link]

- Gault, J., Donlan, J. A., Liko, I., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.

- Fabro, S., Smith, R. L., & Williams, R. T. (1967). The fate of the hydrolysis products of thalidomide in the pregnant rabbit. The Biochemical journal, 104(2), 570–574.

Sources

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. timothyspringer.org [timothyspringer.org]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cellmosaic.com [cellmosaic.com]

- 9. hplc.eu [hplc.eu]

- 10. researchgate.net [researchgate.net]

- 11. Mapping the Small Molecule Interactome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. tandfonline.com [tandfonline.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 24. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

Solid-phase synthesis of Thalidomide-based PROTACs

Application Note: Advanced Solid-Phase Synthesis of Thalidomide-Based PROTACs

Executive Summary & Strategic Rationale

The synthesis of Proteolysis-Targeting Chimeras (PROTACs) has traditionally relied on solution-phase linear synthesis, a process often plagued by difficult purifications and low overall yields. Solid-Phase Synthesis (SPS) offers a superior alternative for generating PROTAC libraries, enabling rapid filtration-based purification and the use of excess reagents to drive reactions to completion.[1]

However, the application of SPS to Thalidomide-based PROTACs presents a specific chemical hazard: the instability of the glutarimide ring . The glutarimide moiety, essential for Cereblon (CRBN) binding, is susceptible to hydrolysis under the basic conditions (e.g., 20% Piperidine) typically used for Fmoc deprotection.

Core Directive: This guide prioritizes the "E3-Last" Strategy . By attaching the base-sensitive Thalidomide moiety in the final step of the synthesis, or utilizing "Click" chemistry, we preserve the integrity of the glutarimide ring, ensuring high biological activity of the final degrader.

Strategic Decision Framework

Before initiating synthesis, select the appropriate workflow based on your linker chemistry and available building blocks.

Figure 1: Decision tree for selecting the optimal SPS workflow to mitigate glutarimide degradation.

Critical Materials & Resin Selection

| Component | Recommendation | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Allows cleavage under very mild acidic conditions (1% TFA), preventing acid-catalyzed degradation of sensitive POI ligands. |

| Alternative Resin | Rink Amide | Ideal if the linker requires a C-terminal amide; requires 95% TFA for cleavage (ensure POI ligand stability). |

| Thalidomide Analog | 4-Fluoro-thalidomide | Enables SNAr attachment to amine-functionalized linkers. |

| Alt. Analog | Pomalidomide-Acid | Contains a carboxylic acid handle for standard amide coupling. |

| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base; safer for glutarimide than Piperidine or DBU. |

Protocol A: The "E3-Last" Linear Assembly

Best for: Peptide linkers or when "Click" chemistry is not permissible. Concept: The Target Protein (POI) ligand and linker are built first.[1] The Thalidomide moiety is coupled in the final step to avoid exposure to Fmoc deprotection cycles.

Step-by-Step Methodology

1. Resin Loading (Immobilization of Linker/POI Ligand)

-

Reagents: 2-CTC Resin, Fmoc-Diamine Linker (or Fmoc-POI Ligand-Acid), DIPEA, DCM.

-

Procedure:

-

Swell 200 mg 2-CTC resin in DCM for 20 min.

-

Dissolve 1.2 eq of Fmoc-Linker and 4 eq DIPEA in DCM (dry).

-

Add solution to resin and shake for 2 hours at RT.

-

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.

-

Wash: DCM (3x), DMF (3x).

-

2. Elongation (Linker Construction)

-

Reagents: 20% Piperidine in DMF, Fmoc-Amino Acids (if peptide linker), HATU, DIPEA.

-

Procedure:

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Note: No Thalidomide is present yet, so this is safe.

-

Wash: DMF (3x), DCM (3x).

-

Coupling: Add Fmoc-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Shake for 1 hour.

-

Validation: Perform Chloranil Test (for secondary amines) or Kaiser Test (primary amines). No color change = complete coupling.

-

3. Final Coupling: Attachment of Thalidomide

-

Critical Step: This step introduces the fragile glutarimide ring.

-

Reagents: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-thalidomide) OR Carboxy-Pomalidomide.

-

Procedure (via SNAr with 4-Fluoro-thalidomide):

-

Ensure the resin-bound linker has a free primary/secondary amine.

-

Suspend resin in DMF.[1]

-

Add 4-Fluoro-thalidomide (3 eq) and DIPEA (5 eq) .

-

Heat to 60°C for 12–16 hours. (SNAr requires thermal energy).

-

Wash extensively with DMF and DCM.

-

4. Cleavage

-

Reagents: 1% TFA in DCM (for 2-CTC resin).

-

Procedure:

-

Treat resin with 1% TFA/DCM (5 x 2 min).

-

Collect filtrates immediately into a flask containing 10% Pyridine in MeOH (to neutralize acid and prevent depurination or degradation).

-

Concentrate under vacuum.

-

Protocol B: Convergent "Click" Synthesis (CuAAC)

Best for: Rapid library generation; highly robust. Concept: An azide-functionalized linker is built on-resin.[2] A pre-synthesized Alkyne-Thalidomide is "clicked" onto the resin.

Figure 2: On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology

-

Resin Assembly: Build your POI Ligand-Linker construct on Rink Amide or 2-CTC resin, terminating with an Azide (e.g., using Azido-PEG-acid).

-

The Click Reaction:

-

Suspend resin in DMF/H2O (4:1).

-

Add Alkyne-Thalidomide (2 eq) .

-

Add CuI (0.5 eq) and Sodium Ascorbate (1 eq) .

-

Shake at Room Temperature for 16 hours under N2 atmosphere (exclude oxygen to protect the catalyst).

-

Note: The glutarimide ring is stable under these neutral CuAAC conditions.

-

-

Copper Removal: Wash resin with 0.5% sodium diethyldithiocarbamate in DMF (removes copper traces) followed by standard DMF/DCM washes.

-

Cleavage: Standard TFA cleavage as per resin type.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Ring Opening (+18 Da mass) | Exposure to base (Piperidine) after Thalidomide attachment. | Switch to Protocol A (Attach Thalidomide Last). Ensure final washes are neutral. |

| Incomplete Coupling | Steric hindrance near the resin. | Use PEG spacers to push the reaction site away from the bead. Double couple (repeat reaction). |

| Low Yield (SNAr) | Reaction temperature too low. | 4-Fluoro-thalidomide coupling requires 60–70°C . Ensure efficient swelling of resin. |

Validation Standard:

-

LC-MS: Analyze the crude cleavage product. Look for the parent ion [M+H]+.

-

Diagnostic Peak: If the glutarimide ring opens, you will see a peak at [M+18]+ (hydrolysis) or [M+Piperidine]+ (adduct). If these are present, your deprotection strategy is too harsh.

References

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link

-

Schwalm, M. P., et al. (2022).[3][4] "Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders." Journal of Medicinal Chemistry. Link

-

Barrett, K., et al. (2025). "Application Notes and Protocols for the Solid-Phase Synthesis of Thalidomide-Based PROTACs." BenchChem.[1][5] Link

-

Xiao, Z., et al. (2002).[6] "Solid-phase synthesis of thalidomide and its analogues." Journal of Combinatorial Chemistry. Link

-

Krajcovicova, S., et al. (2022).[3][4] "Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles." Chemistry – A European Journal. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

One-step conjugation of Thalidomide-O-C6-NH2 to carboxylic acids

Application Note & Protocol

Topic: Streamlined One-Step Conjugation of Thalidomide-O-C6-NH2 to Carboxylic Acids for Advanced Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thalidomide Conjugation in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of specific proteins of interest (POIs) within the cell.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are cornerstone E3 ligase ligands, effectively hijacking the Cereblon (CRBN) E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

The linker component is not merely a spacer but plays a critical role in optimizing the formation and stability of the ternary POI-PROTAC-E3 ligase complex, which is essential for efficient degradation.[4] A common and highly effective synthetic strategy involves the use of functionalized thalidomide derivatives, such as Thalidomide-O-C6-NH2, which provides a primary amine handle. This amine serves as a versatile nucleophile for conjugation to a wide array of POI ligands that are often functionalized with a carboxylic acid.

This application note provides a detailed, field-proven protocol for the efficient one-step conjugation of Thalidomide-O-C6-NH2 to carboxylic acids using carbodiimide chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for optimization to ensure high-yield, reproducible synthesis of thalidomide-based PROTACs and other conjugates.

The Chemical Rationale: Mechanism of EDC/NHS-Mediated Amide Bond Formation

The most robust and widely adopted method for coupling a primary amine to a carboxylic acid in a single step is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS).[5][6] This "zero-length" crosslinking approach forms a stable amide bond without incorporating any atoms from the coupling agents into the final product.[5]

The mechanism proceeds in two key stages:

-

Carboxylic Acid Activation: EDC reacts with the carboxylic acid group on the POI ligand to form a highly reactive and unstable O-acylisourea intermediate.[7][8] This activation is most efficient under slightly acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[5]

-

Stabilization and Amine Coupling: The O-acylisourea intermediate is prone to hydrolysis in aqueous environments, which would regenerate the carboxylic acid and reduce yield.[7][8] To mitigate this, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly susceptible to nucleophilic attack by a primary amine.[7][8] The deprotonated primary amine of Thalidomide-O-C6-NH2 then attacks the carbonyl carbon of the NHS ester, displacing NHS and forming the desired stable amide bond. The subsequent reaction with the amine is most efficient at a pH of 7.0-8.5.[7]

Detailed Experimental Protocol

This protocol outlines a general procedure for the one-step conjugation. Optimal conditions, particularly molar ratios and reaction times, may need to be determined empirically for specific substrates.[7]

Materials and Reagents

-

Substrates:

-

Carboxylic acid-functionalized molecule (e.g., POI ligand)

-

Thalidomide-O-C6-NH2 (or its TFA/HCl salt)

-

-

Coupling Agents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

-

-

Solvent:

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Base (if using an amine salt):

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

-

Work-up & Purification:

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or a suitable preparative HPLC system

-

Equipment

-

Magnetic stirrer and stir bars

-

Reaction vials with screw caps or round-bottom flasks with septa

-

Nitrogen or Argon gas line for inert atmosphere

-

Analytical balance

-

Syringes and needles

-

Thin-Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp, staining solution)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring and product confirmation

-

Rotary evaporator

-

Flash chromatography system or Preparative HPLC

Step-by-Step Methodology

-

Preparation and Activation (Time: ~30 minutes):

-

In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 - 1.5 eq) to the solution and stir until dissolved.

-

Add EDC (1.2 - 1.5 eq) to the mixture. It is crucial to use fresh, properly stored EDC, as it is moisture-sensitive.[7] Equilibrate the EDC container to room temperature before opening to prevent condensation.[7][8]

-

Allow the activation reaction to proceed at room temperature for 15-30 minutes.

-

-

Amine Addition and Conjugation (Time: 2 hours to overnight):

-

In a separate vial, dissolve Thalidomide-O-C6-NH2 (1.0 - 1.2 eq) in a minimum amount of anhydrous DMF.

-

Expert Tip: If using the salt form of the amine (e.g., TFA or HCl salt), add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq) to the amine solution and stir for 5-10 minutes to ensure the formation of the free, nucleophilic amine.

-

Add the Thalidomide-O-C6-NH2 solution dropwise to the activated carboxylic acid mixture.

-

Let the reaction stir at room temperature. Monitor its progress periodically (e.g., every 2 hours) using LC-MS or TLC. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Extraction (Time: ~45 minutes):

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove DMF, excess reagents, and the urea byproduct.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization (Time: Variable):

-

Purify the crude product using silica gel flash column chromatography or preparative reverse-phase HPLC. The choice of method depends on the polarity and stability of the final conjugate.

-

Combine the pure fractions and remove the solvent.

-

Confirm the identity, purity, and molecular weight of the final conjugate using analytical LC-MS and NMR spectroscopy.

-

Optimization and Data Presentation

Achieving high yields requires careful control over reaction parameters. The following table summarizes key variables and recommended starting points for optimization.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Stoichiometry (Acid:Amine) | 1.0 : 1.0-1.2 | A slight excess of the amine component can help drive the reaction to completion, especially if the amine is less reactive or precious. |

| EDC Equivalents | 1.2 - 2.0 eq | An excess is needed to ensure full activation of the carboxylic acid. Using a large excess (e.g., >5-fold) can sometimes complicate purification.[7] |

| NHS Equivalents | 1.2 - 2.0 eq | A molar excess relative to the carboxylic acid helps to efficiently trap the unstable O-acylisourea intermediate, improving overall yield.[7] |

| Base (DIPEA/TEA) Equivalents | 2.0 - 3.0 eq (if needed) | Required to deprotonate amine salts. Use of a non-nucleophilic base is critical to avoid reaction with the activated ester. |

| Solvent | Anhydrous DMF, DMSO | These polar aprotic solvents are excellent for dissolving all reaction components. Anhydrous conditions are critical to prevent hydrolysis of EDC.[7] |

| Temperature | Room Temperature (20-25°C) | Most EDC/NHS couplings proceed efficiently at room temperature. Gentle heating (e.g., to 40°C) may be required for sterically hindered substrates. |

| Reaction Time | 2 - 12 hours | Monitor by LC-MS. Prolonged reaction times beyond completion can sometimes lead to side product formation. |

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Inactive EDC due to moisture exposure.

-

Solution: Use fresh, high-quality EDC from a recently opened bottle stored in a desiccator.[7]

-

Cause: Suboptimal pH.

-

Solution: Ensure the amine is in its free base form. If not using a salt, the reaction should proceed without added base.

-

-

Side Product Formation:

-

Cause: Hydrolysis of the activated ester.

-

Solution: Ensure strictly anhydrous conditions. Add the amine component promptly after the initial activation period.

-

-

Difficult Purification:

-

Cause: Excess EDC/NHS and urea byproduct.

-

Solution: An aqueous work-up is highly effective at removing the water-soluble byproducts. Avoid using a large excess of coupling agents if possible.

-

Conclusion

The one-step EDC/NHS-mediated conjugation of Thalidomide-O-C6-NH2 to carboxylic acids is a powerful and versatile method for the synthesis of PROTACs and other molecular probes. By understanding the underlying chemical principles and carefully controlling the experimental parameters outlined in this guide, researchers can achieve reliable and high-yield synthesis of these critical molecules, accelerating the pace of discovery in targeted therapeutics and chemical biology.

References

- Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. Benchchem.

- Protocol for Amino PEG. BroadPharm. (2022-01-18).

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017-09-26). Available at: [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central (PMC). Available at: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

-

Commonly utilized thalidomide-derived CRBN ligands and possible linker attachment points. ResearchGate. Available at: [Link]

-

Amine coupling through EDC/NHS: a practical approach. PubMed. Available at: [Link]

-

EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. Available at: [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. explorationpub.com [explorationpub.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

Troubleshooting & Optimization

Troubleshooting low yield in Thalidomide-O-C6-NH2 conjugation

Topic: Troubleshooting Low Yield in Thalidomide-O-C6-NH2 Conjugation Ticket ID: PROTAC-CHEM-001 Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary

Thalidomide-O-C6-NH2 (often referred to as a Cereblon E3 ligase ligand-linker) is a critical building block in PROTAC® synthesis. Low yields during conjugation are rarely due to "bad chemistry" in the traditional sense, but rather a failure to manage the Stability-Reactivity Paradox of the thalidomide moiety.

The core issue is almost invariably the glutarimide ring , which is thermodynamically unstable in the basic pH ranges required to activate the primary amine for conjugation. This guide provides a root-cause analysis and optimized protocols to maximize yield while preserving the integrity of the E3 ligase binder.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to diagnose the specific failure mode based on your LC-MS or NMR data.

Figure 1: Diagnostic logic tree for isolating the root cause of conjugation failure.

Part 2: Technical Deep Dive & Solutions

Critical Failure Mode 1: The "Silent Killer" (Glutarimide Hydrolysis)

Symptom: LC-MS shows a major peak at [M+18] or [M+1] with a retention time shift. Mechanism: The imide bond in the glutarimide ring is highly electrophilic. In the presence of hydroxide ions (OH-) or strong organic bases, it undergoes hydrolysis, opening the ring to form a carboxylic acid. This destroys the molecule's ability to bind Cereblon.

The Causality: Most amide couplings (HATU/EDC) require a base (DIPEA/TEA) to deprotonate the amine.

-

Risk Zone: pH > 8.0 in aqueous/wet organic solvents.

-

Time Factor: Hydrolysis can occur within 15 minutes at pH 9.

Corrective Action:

-

Switch to Anhydrous Conditions: Use dry DMF or DMSO. Ensure water content is <0.05%.

-

Base Titration: Do not dump excess base. If your Thalidomide-O-C6-NH2 is a TFA/HCl salt, add exactly 1.0 - 1.1 equivalents of DIPEA to free the amine. Excess base attacks the ring.

-

Alternative Reagents: Use NHS-esters of your target ligand. These react with primary amines at near-neutral pH (pH 7.0-7.5), minimizing ring opening.

Critical Failure Mode 2: The "Salt Trap" (Protonation State)

Symptom: Starting material remains unreacted; no side products formed.

Mechanism: Thalidomide-O-C6-NH2 is often supplied as a Trifluoroacetate (TFA) or Hydrochloride (HCl) salt for stability. A protonated amine (

Corrective Action:

-

Pre-activation Check: If using HATU, pre-activate the carboxylic acid with the base before adding the Thalidomide linker.

-

Sequential Addition:

-

Dissolve Ligand-COOH + HATU in DMF.

-

Add DIPEA (1 eq relative to acid). Wait 5 mins.

-

Add Thalidomide-linker (Salt).

-

Add second portion of DIPEA (1 eq relative to linker) specifically to neutralize the salt.

-

Part 3: Optimized Experimental Protocol

Method: Amide Coupling using HATU (Standard) vs. NHS Ester (High Yield)

| Parameter | Standard HATU Protocol (Risky) | Recommended NHS Protocol (Robust) |

| Reagent | Ligand-COOH + HATU | Ligand-NHS Ester |

| Base | DIPEA (3-5 eq) | DIPEA (1.5 - 2.0 eq) or NMM |

| Solvent | DMF (often wet) | Anhydrous DMF/DMSO |